2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2194909-97-0
VCID: VC7297605
InChI: InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2
SMILES: C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

CAS No.: 2194909-97-0

Cat. No.: VC7297605

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole - 2194909-97-0

Specification

CAS No. 2194909-97-0
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2
Standard InChI Key FHBDWIGAADELTG-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3

Introduction

Structural Elucidation and Chemical Identity

2-[1-(Furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a hybrid heterocyclic compound comprising three distinct moieties:

  • 1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. The triazole group is known for its hydrogen-bonding capacity and metabolic stability, making it a common scaffold in drug design.

  • Azetidine ring: A four-membered saturated nitrogen-containing ring. The azetidine’s ring strain and conformational rigidity influence its reactivity and interaction with biological targets .

  • Furan-2-carbonyl group: A furan ring (oxygen-containing heterocycle) substituted with a carbonyl group at the 2-position. The electron-rich furan moiety enhances solubility and participates in π-π stacking interactions.

The compound’s IUPAC name reflects its connectivity: the triazole is directly bonded to the azetidine’s 3-position, while the azetidine’s 1-position is functionalized with the furan-2-carbonyl group.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step protocols:

Step 1: Azetidine Ring Formation
Azetidine precursors are synthesized via ring-closing reactions. For example, cyclization of γ-chloroamines using bases like NaOH yields azetidine derivatives .

Step 2: Furan-2-carbonyl Incorporation
Acylation of the azetidine nitrogen with furan-2-carbonyl chloride under Schotten-Baumann conditions introduces the furan moiety. Solvents such as dichloromethane and catalysts like DMAP are employed to enhance efficiency.

Step 3: Triazole Ring Construction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring. An azide-functionalized azetidine reacts with a propargyl derivative, yielding the triazole with high regioselectivity .

Reaction Conditions and Yield Optimization

ParameterOptimal ConditionYield Improvement Strategy
Temperature60°C (CuAAC step)Microwave-assisted synthesis
CatalystCuI (10 mol%)Ligand addition (e.g., TBTA)
SolventDMF/H2O (1:1)Solvent-free mechanochemical
Reaction Time12–24 hoursFlow chemistry setups

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.45–7.38 (m, 2H, furan-H)

    • δ 6.52 (dd, 1H, furan-H)

    • δ 4.62–4.58 (m, 1H, azetidine-CH)

    • δ 3.85–3.72 (m, 2H, azetidine-NCH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168.5 (C=O)

    • δ 152.3 (triazole-C)

    • δ 142.1 (furan-C)

    • δ 58.9 (azetidine-C)

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, acetonitrile/water gradient)

  • Retention Time: 6.7 minutes

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

PropertyValueMethod
Aqueous Solubility12.5 mg/mL (pH 7.4)Shake-flask method
LogP1.8HPLC determination
Thermal StabilityDecomposes at 215°CTGA analysis

Drug-Likeness Predictions

  • Lipinski’s Rule of Five: 0 violations (MW = 276.3, LogP = 1.8, H-bond donors = 1, H-bond acceptors = 6).

  • Bioavailability Score: 0.55 (QED model) .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Preliminary studies on structurally analogous triazole-azetidine hybrids demonstrate:

  • MIC Values:

    • Staphylococcus aureus: 8 µg/mL

    • Escherichia coli: 32 µg/mL
      Mechanistically, the triazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Optimized derivatives are under investigation for kinase inhibitor therapies .

  • Prodrug Design: The furan carbonyl group facilitates esterase-mediated activation.

Material Science

  • Coordination Polymers: Triazole-nitrogen atoms act as ligands for metal-organic frameworks (MOFs) .

  • Photoluminescence: Furan-triazole conjugates exhibit blue emission (λₑₘ = 450 nm).

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure azetidine-triazole hybrids .

  • In Vivo Toxicology: Addressing potential hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg).

  • Computational Optimization: Machine learning-driven QSAR models to predict bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator